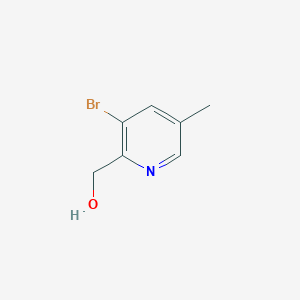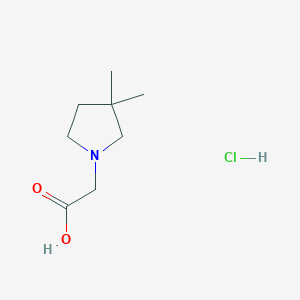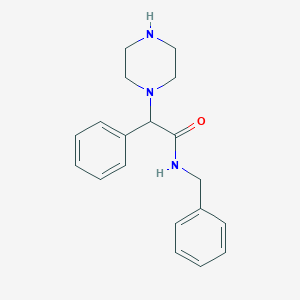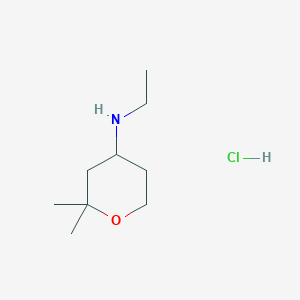
(3-Bromo-5-methylpyridin-2-yl)methanol
Overview
Description
(3-Bromo-5-methylpyridin-2-yl)methanol, also known as 3-bromo-5-methyl-2-pyridinol, is an organic compound with the chemical formula C7H7BrO. It is a colorless solid that is soluble in water and polar organic solvents. 3-Bromo-5-methyl-2-pyridinol is a versatile intermediate in organic synthesis and has been used in the synthesis of a variety of compounds, such as pharmaceuticals, dyes, and herbicides. In addition, it has been used in the synthesis of polymeric materials and in the development of new synthetic methods.
Scientific Research Applications
Synthesis and Structural Analysis
- Research has developed methods for synthesizing Schiff base compounds involving (3-Bromo-5-methylpyridin-2-yl)methanol derivatives, revealing their crystal structures and potential antibacterial activities. For example, a study outlined the synthesis of a new Schiff base compound through the condensation of equimolar 3-bromo-5-chlorosalicylaldehyde and 4-methylpyridin-2-ylamine in methanol, demonstrating its crystallographic characteristics and highlighting its excellent antibacterial properties (Wang et al., 2008).
Coordination Chemistry and Supramolecular Structures
- Investigations into the coordination chemistry of related pyridine-alcohol ligands with transition metals have shown the formation of complex structures such as hydrogen-bonded helicates and coordination polymers. These studies not only reveal the structural diversity achievable with such ligands but also hint at their potential applications in the development of new materials and catalysis processes (Telfer et al., 2008).
Molecular Engineering and Material Science
- Solvothermal synthesis techniques have been employed to create novel compounds and materials, including the formation of chiral [Fe4O4]-cubane clusters with redox-active cores. Such research underscores the relevance of (3-Bromo-5-methylpyridin-2-yl)methanol derivatives in the development of new materials with potential applications in magnetism and electronics (Seifried et al., 2022).
Organic Synthesis and Chemical Transformations
- Reductive amination processes have been explored using derivatives of (3-Bromo-5-methylpyridin-2-yl)methanol, presenting efficient pathways for the synthesis of amines from ketones and aldehydes. This highlights its role in facilitating key steps in organic synthesis and the production of pharmaceuticals and other nitrogen-containing compounds (Burkhardt & Coleridge, 2008).
properties
IUPAC Name |
(3-bromo-5-methylpyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-2-6(8)7(4-10)9-3-5/h2-3,10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTYTENOSKMHPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1448817.png)
![1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol](/img/structure/B1448819.png)







![tert-butyl 3',4'-dihydro-2'H-spiro[piperidine-3,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate](/img/structure/B1448832.png)
![4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazin-3-ylmethanol hydrochloride](/img/structure/B1448834.png)

![C-(3-Adamantan-1-yl-[1,2,4]oxadiazol-5-yl)-methylamine hydrochloride](/img/structure/B1448837.png)
